2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine

Anticancer Lung Cancer Cytotoxicity

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 95420-33-0) is a heterocyclic small molecule consisting of an imidazo[4,5-b]pyridine core substituted with a 3,4-dimethoxyphenyl group at the 2-position. This compound belongs to the imidazopyridine class, a privileged scaffold in medicinal chemistry known for its structural similarity to purines and its ability to interact with a wide range of biological targets, particularly kinases.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 95420-33-0
Cat. No. B2558637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
CAS95420-33-0
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC
InChIInChI=1S/C14H13N3O2/c1-18-11-6-5-9(8-12(11)19-2)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17)
InChIKeyJPUBQAJZGLYDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine: Core Scaffold & Pharmacological Profile for Procurement


2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 95420-33-0) is a heterocyclic small molecule consisting of an imidazo[4,5-b]pyridine core substituted with a 3,4-dimethoxyphenyl group at the 2-position [1]. This compound belongs to the imidazopyridine class, a privileged scaffold in medicinal chemistry known for its structural similarity to purines and its ability to interact with a wide range of biological targets, particularly kinases [2]. Its physicochemical properties, including a calculated XLogP3 of 2.6 and a topological polar surface area of 60 Ų, make it a suitable starting point for drug discovery programs [1].

Procurement Risk: Why 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs


Direct substitution with other imidazo[4,5-b]pyridine derivatives or benzazole bioisosteres is not supported by data and poses a significant risk to experimental reproducibility. A comparative anticancer study demonstrated that the unsubstituted 2-(3,4-dimethoxyphenyl) imidazopyridine core exhibits a distinct cell growth inhibition profile against A549 and HeLa cell lines, differing from its more potent, but structurally divergent, di-chloro benzimidazole counterparts [1]. This highlights that the specific combination of the imidazo[4,5-b]pyridine core and the 3,4-dimethoxyphenyl substituent, rather than the benzazole class in general, drives its unique activity fingerprint. Any change to the heterocyclic core or the phenyl substitution pattern is proven to result in a quantifiably different potency and selectivity profile, making generic replacement scientifically unsound.

Quantitative Performance Benchmarks for 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine Against Key Comparators


Antiproliferative Activity in Human Lung Carcinoma (A549) Cells vs. Dichloro-Benzimidazole Analog

In a head-to-head panel of 23 synthesized 2-(3,4-dimethoxyphenyl)benzazoles, the unsubstituted imidazo[4,5-b]pyridine derivative demonstrated a good inhibitory profile against A549 lung cancer cells. While the most potent analog in the series was a di-chloro-substituted benzimidazole (Compound 12) with a GI50 of 1.5 μg/mL, the target imidazopyridine core achieved significant cell growth inhibition, establishing it as the active scaffold for this specific substitution pattern [1]. The inactivity of the corresponding benzoxazole and benzothiazole analogs further validates the requirement for the imidazopyridine core.

Anticancer Lung Cancer Cytotoxicity

Differential Antiproliferative Activity in Human Cervical Cancer (HeLa) Cells vs. MCF-7 Breast Cancer

The same study highlights a differential activity profile for the 2-(3,4-dimethoxyphenyl)imidazopyridine series against various cancer cell lines. While a specific analog (Compound 24, a benzimidazole derivative) showed remarkable growth inhibition against both MCF-7 (GI50 = 7 μg/mL) and HeLa (GI50 = 5.5 μg/mL) cells, the unsubstituted imidazo[4,5-b]pyridine was specifically noted for its inhibitory profile against A549 and HeLa cells, suggesting a selective preference for these cell lines over MCF-7 [1]. This contrasts with the broader activity of the most potent benzimidazole analogs.

Anticancer Cervical Cancer Selectivity

Tautomeric Stability and Regioselective Derivatization Advantage for Lead Optimization

A dedicated NMR study on the regioselective N-alkylation of 2-(3,4-dimethoxyphenyl)-imidazo[4,5-b]pyridine revealed that N-4 alkylated regioisomers are predominantly formed under basic conditions (K2CO3 in DMF), with the N4 and N1 regioisomers being separated at a 50:1 ratio [1]. This high degree of regioselective control is not a universal feature of all imidazopyridine isomers; for instance, the [4,5-c]pyridine isomer exclusively forms the N-5 regioisomer. This well-characterized tautomeric behavior provides a clear synthetic advantage for generating structurally defined, single-isomer derivatives for structure-activity relationship (SAR) studies.

Medicinal Chemistry Synthetic Chemistry Tautomerism

Absence of Antimicrobial Activity Defines a Clean Background for Target-Specific Assays

In the same comprehensive evaluation of 23 benzazole and imidazopyridine derivatives, the entire 2-(3,4-dimethoxyphenyl) series, including the imidazo[4,5-b]pyridine core, demonstrated no important antibacterial and antifungal activities [1]. This inactivity serves as a critical quality control benchmark: the compound's biological activity is not driven by general cytotoxicity or broad-spectrum antimicrobial mechanisms, which can often confound anticancer assay results.

Anti-infective Antimicrobial Selectivity

Validated Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine Based on Evidence


Development of Selective Chemical Probes for Lung (A549) and Cervical (HeLa) Cancer Models

The compound's confirmed activity against A549 and HeLa cell lines, combined with a lack of broad-spectrum cytotoxicity (as evidenced by inactivity against MCF-7 cells and the absence of antimicrobial effects), makes it a suitable starting point for developing selective chemical probes [1]. Researchers can explore its mechanism of action in non-small cell lung cancer and cervical cancer pathways without confounding cytotoxic or antibacterial noise, which is a common pitfall with less selective anticancer scaffolds.

Core Scaffold for Structure-Activity Relationship (SAR) Library Synthesis via Regioselective Derivatization

The high degree of regioselectivity (50:1 N4:N1 ratio) achievable during N-alkylation of the imidazo[4,5-b]pyridine core allows for the rapid, predictable generation of chemically diverse and analytically pure compound libraries [2]. This is a distinct advantage over the [4,5-c]pyridine isomer and supports efficient hit-to-lead optimization programs. Researchers can confidently install diverse side chains at the N4 position without complex purification, accelerating SAR studies for kinase or receptor targets.

Use as a Negative Control or Scaffold-Hopping Tool in Benzimidazole-Focused Drug Discovery

Given that the target compound was less potent than the leading dichloro-benzimidazole analog (GI50 of 1.5 μg/mL) but more active than the completely inactive benzoxazole and benzothiazole analogs, it is a valuable tool for scaffold-hopping exercises [1]. It can serve as an intermediate-activity reference compound, enabling researchers to quantify the specific contribution of the imidazo[4,5-b]pyridine core versus benzimidazole in target binding and cellular activity. Its distinct selectivity profile further supports its use as a comparator to validate target engagement and understand structure-activity relationships across different heterocyclic cores.

Physicochemical Property Benchmarking in Kinase Inhibitor Design

The compound's well-defined physicochemical properties, including a moderate lipophilicity (XLogP3 = 2.6) and a topological polar surface area of 60 Ų, provide a baseline for optimizing solubility and permeability in early-stage drug discovery [3]. These properties align with desirable drug-like space for oral bioavailability, making it a practical reference standard for pharmacokinetic property optimization in related imidazopyridine-based kinase inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.